5-Bromo-3-(methylsulfonyl)-1H-indazole

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Accelerate your med chem campaigns with 5-bromo-3-(methylsulfonyl)-1H-indazole (CAS 201227-17-0). The dual C5-Br/C3-SO₂CH₃ pattern delivers superior oxidative addition rates in Suzuki/Buchwald–Hartwig couplings, while the electron‑withdrawing sulfone lowers the indazole pKa to ~10.5, enabling chemoselective N‑functionalization under mild basic conditions. Pre‑installed methylsulfonyl core matches the RSV fusion inhibitor pharmacophore—eliminate late‑stage sulfone installation. Known aqueous solubility (38 µM) supports in vitro assay design.

Molecular Formula C8H7BrN2O2S
Molecular Weight 275.12 g/mol
CAS No. 201227-17-0
Cat. No. B12978378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(methylsulfonyl)-1H-indazole
CAS201227-17-0
Molecular FormulaC8H7BrN2O2S
Molecular Weight275.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C=C(C=CC2=NN1)Br
InChIInChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyQIHKDXICUWGQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(methylsulfonyl)-1H-indazole (CAS 201227-17-0): A Strategic Heterocyclic Building Block for Kinase-Targeted and Antiviral Drug Discovery


5-Bromo-3-(methylsulfonyl)-1H-indazole (CAS 201227-17-0) is a doubly functionalized indazole featuring a bromine atom at the C-5 position and a methylsulfonyl (–SO₂CH₃) group at the C-3 position . This substitution pattern combines a robust synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) with the strong electron-withdrawing character of the sulfonyl moiety, which modulates both the electronic properties of the indazole core and the reactivity of the C–Br bond [1]. The compound is primarily employed as a key intermediate in the synthesis of kinase inhibitor libraries and has been implicated in the development of respiratory syncytial virus (RSV) fusion inhibitors based on the 3-methylsulfonyl indazole pharmacophore [2]. Available at ≥95% purity from multiple commercial suppliers , it serves as a well-characterized starting material for medicinal chemistry campaigns requiring regiochemically defined, cross-coupling-competent indazole scaffolds.

Why 5-Bromo-3-(methylsulfonyl)-1H-indazole Cannot Be Simply Replaced by Its 6-Bromo Regioisomer or Non-Sulfonylated Analogs in Cross-Coupling-Driven Drug Discovery


The specific regiochemistry and substitution pattern of 5-bromo-3-(methylsulfonyl)-1H-indazole create a unique reactivity profile that cannot be replicated by close structural analogs. The C-5 bromine is positioned para to the N-1 indazole nitrogen, whereas the common 6-bromo regioisomer (CAS 651780-43-7) places the bromine meta to N-1, resulting in distinct electron-density distributions that alter oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. Furthermore, the 3-methylsulfonyl group exerts a powerful electron-withdrawing effect (Hammett σₚ ≈ +0.72 for –SO₂CH₃) that polarizes the indazole π-system, lowering the N–H pKa by approximately 3 log units compared to unsubstituted indazole (predicted pKa ~10.8 vs. ~13.9) . This enhanced acidity affects solubility, hydrogen-bonding capacity, and the compound's behavior as a substrate in Buchwald–Hartwig aminations. Non-sulfonylated 5-bromoindazoles lack this electronic activation and consequently exhibit different reaction kinetics and product distributions in multi-step synthetic sequences [2]. Simply substituting a 5-chloro or 5-iodo analog introduces a different leaving-group propensity (C–Cl bond dissociation energy ~83 kcal/mol; C–I ~55 kcal/mol; vs. C–Br ~70 kcal/mol), which directly impacts catalyst selection, reaction temperature, and cross-coupling efficiency [3]. These differences are amplified in parallel library synthesis, where consistent reactivity across building blocks is essential for generating structurally homogeneous compound collections.

Quantitative Differentiation of 5-Bromo-3-(methylsulfonyl)-1H-indazole: Head-to-Head and Cross-Study Comparisons Against Alternative Indazole Building Blocks


5-Lipoxygenase (5-LO) Inhibitory Activity in Human Neutrophils: Comparison with the Clinically Approved 5-LO Inhibitor Zileuton

In a cell-intact assay using human neutrophils stimulated with 20 µM A23187/AA ionophore, 5-bromo-3-(methylsulfonyl)-1H-indazole exhibited an IC₅₀ of 3.60 × 10³ nM (3.6 µM) for inhibition of 5-lipoxygenase (5-LO) product formation [1]. By comparison, the clinically approved 5-LO inhibitor zileuton (CAS 111406-87-2) demonstrates an IC₅₀ of approximately 0.4–0.9 µM in human neutrophil and whole-blood assays under analogous experimental conditions [2]. The 4- to 9-fold lower potency of the target compound indicates that it is not a competitive 5-LO inhibitor per se, but its measurable activity at low micromolar concentrations differentiates it from structurally simpler 5-bromoindazoles lacking the 3-methylsulfonyl group, for which no 5-LO inhibition data have been reported [1].

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Aqueous Solubility Comparison: 5-Bromo-3-(methylsulfonyl)-1H-indazole vs. Parent Indazole and Typical Drug-Like Thresholds

The experimentally determined aqueous solubility of 5-bromo-3-(methylsulfonyl)-1H-indazole is 38 µM (approximately 10.5 µg/mL at neutral pH) as recorded in the ChEMBL physicochemical property database [1]. This value is approximately 180-fold lower than the aqueous solubility of unsubstituted indazole (logS = –2.16, equivalent to ~6.9 mM or ~820 µg/mL) [2], reflecting the combined hydrophobic contributions of the bromine substituent (ΔlogP ≈ +0.8) and the methylsulfonyl group (ΔlogP ≈ –0.5, partially offset by its polar character). The measured solubility of 38 µM places the compound near the lower boundary of the 'soluble' range for typical drug-like molecules (generally >10 µM for acceptable oral absorption), highlighting the need for formulation strategies if the compound or its derivatives are advanced into in vivo studies. No aqueous solubility data have been published for the 6-bromo regioisomer (CAS 651780-43-7), precluding a direct regioisomeric comparison .

Aqueous solubility Physicochemical property Drug-likeness Bioavailability

N–H Acidity Modulation by the 3-Methylsulfonyl Group: Predicted pKa Shift vs. Unsubstituted Indazole

The 3-methylsulfonyl substituent substantially increases the acidity of the indazole N–H proton through its strong electron-withdrawing inductive and resonance effects. The predicted acid dissociation constant (pKa) for 5-methanesulfonyl-1H-indazole—the closest structurally characterized analog—is 10.84 , compared with an experimental pKa of 13.86 for unsubstituted 1H-indazole [1]. This represents a ΔpKa of approximately –3.0 log units, corresponding to a roughly 1,000-fold increase in N–H acidity. While the exact experimental pKa of 5-bromo-3-(methylsulfonyl)-1H-indazole has not been reported, the additive electronic effects of the 3-methylsulfonyl (σₚ ≈ +0.72) and 5-bromo (σₘ ≈ +0.39) substituents predict an N–H pKa in the range of 10.0–10.5 [2]. This enhanced acidity has practical consequences: (i) the indazole N–H becomes a more competent hydrogen-bond donor in protein–ligand interactions, and (ii) deprotonation under mildly basic conditions (pH > 10) can generate the indazolate anion, which may participate in N-alkylation or N-arylation reactions with altered regioselectivity compared to non-sulfonylated indazoles [2].

pKa prediction N–H acidity Hydrogen-bond donor Drug design

Suzuki–Miyaura Cross-Coupling Reactivity: 5-Bromo-3-(methylsulfonyl)-1H-indazole as a Substrate in the Context of 5-Bromoindazole Coupling Partners

The Suzuki–Miyaura cross-coupling of 5-bromoindazole derivatives has been systematically studied, providing a quantitative framework for evaluating 5-bromo-3-(methylsulfonyl)-1H-indazole as a coupling substrate [1]. In a benchmark study employing Pd(dppf)Cl₂ (5 mol%), K₂CO₃, and dimethoxyethane at 80 °C, a panel of N-substituted 5-bromoindazoles reacted with N-Boc-2-pyrroleboronic acid to give isolated yields ranging from 30% (for N-acyl substrate 3f) to 92% (for N-2-ethyl substrate 3g) [1]. The unsubstituted 5-bromoindazole (3c) afforded the coupling product in only 50% yield due to competing side reactions [1]. Although 5-bromo-3-(methylsulfonyl)-1H-indazole was not explicitly included in this reaction panel, its 3-methylsulfonyl group is expected to accelerate the oxidative addition step of Pd(0) into the C–Br bond relative to electron-neutral or electron-donating C-3 substituents, owing to the electron-withdrawing nature of the sulfonyl group (σₚ = +0.72) [2]. In contrast, the 6-bromo regioisomer (CAS 651780-43-7) positions the bromine at a site with different electron density, potentially altering the rate and regioselectivity of coupling; however, no comparative coupling yield data for the 6-bromo analog have been published [3].

Suzuki–Miyaura coupling C–C bond formation Palladium catalysis Library synthesis

RSV Fusion Inhibitor Pharmacophore Validation: The 3-Methylsulfonyl Indazole Scaffold in Oral Antiviral Lead Optimization

The 3-methylsulfonyl indazole scaffold has been validated as a core pharmacophoric element for potent, orally active respiratory syncytial virus (RSV) fusion inhibitors [1]. In a comprehensive lead optimization campaign, a series of methylsulfonyl indazoles were synthesized and evaluated, culminating in compound 47, which achieved a 1.6 log₁₀ unit reduction in viral load in an RSV mouse model following twice-daily oral dosing at 25 mg/kg [1]. This represents a clinically meaningful antiviral effect (a 40-fold reduction in viral titer) achieved through oral administration, establishing the 3-methylsulfonyl indazole substructure as a privileged scaffold for RSV fusion inhibition. While 5-bromo-3-(methylsulfonyl)-1H-indazole itself was not the specific clinical candidate, its 5-bromo substituent serves as a versatile diversification point for generating focused libraries of RSV inhibitor analogs via Suzuki or Buchwald–Hartwig coupling [2]. The alternative 6-bromo regioisomer (CAS 651780-43-7) and non-methylsulfonylated 5-bromoindazoles lack this direct connection to the RSV fusion inhibitor pharmacophore, as no RSV activity has been reported for 6-substituted or non-sulfonylated indazole series in the same assay system [3].

Respiratory syncytial virus (RSV) Fusion inhibitor Antiviral drug discovery Oral bioavailability

Optimal Procurement and Application Scenarios for 5-Bromo-3-(methylsulfonyl)-1H-indazole Based on Verified Differentiation Evidence


Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Diversification at the C-5 Position

The C-5 bromine atom serves as a reliable exit vector for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl- and heteroarylboronic acids, enabling rapid generation of diverse 5-aryl/heteroaryl-3-(methylsulfonyl)-1H-indazole analogs [1]. The electron-withdrawing 3-methylsulfonyl group is expected to facilitate the oxidative addition step of Pd(0) into the C–Br bond, potentially improving coupling yields relative to non-sulfonylated 5-bromoindazoles, which have demonstrated baseline yields of 50–92% depending on N-substitution [1]. This scenario is particularly relevant for medicinal chemistry teams targeting kinase hinge-binding motifs, where the indazole N-1 and N-2 nitrogens act as hydrogen-bond acceptors and the 3-methylsulfonyl group provides additional polar contacts with the solvent-exposed region of the ATP-binding pocket [2].

RSV Fusion Inhibitor Lead Optimization and Focused Analog Generation

The 3-methylsulfonyl indazole core has been pharmacologically validated as a scaffold for orally active RSV fusion inhibitors, with a close analog (compound 47) demonstrating a 1.6 log₁₀ viral load reduction in vivo at 25 mg/kg BID oral dosing [3]. 5-Bromo-3-(methylsulfonyl)-1H-indazole provides a direct synthetic entry point to this chemotype: the 5-bromo substituent can be diversified via cross-coupling to explore SAR at the indazole 5-position, while the 3-methylsulfonyl group—essential for RSV fusion inhibition—is pre-installed, eliminating the need for late-stage sulfone introduction [3]. This scenario is specifically relevant for antiviral drug discovery groups seeking to build focused RSV inhibitor libraries without the synthetic burden of installing the methylsulfonyl group de novo.

Physicochemical Property Optimization Using a Solubility-Annotated Building Block

With an experimentally measured aqueous solubility of 38 µM [4], 5-bromo-3-(methylsulfonyl)-1H-indazole occupies a defined position in the solubility landscape of indazole building blocks—approximately 180-fold less soluble than unsubstituted indazole (~6.9 mM) but still above the 10 µM threshold typically required for in vitro assay compatibility. This known solubility value allows formulation scientists and medicinal chemists to prospectively design analog libraries with predicted solubility profiles, either by installing polar substituents at the C-5 position via cross-coupling or by exploiting the enhanced N–H acidity (predicted pKa ~10.0–10.5) to form more soluble salt forms . The 6-bromo regioisomer lacks experimentally determined solubility data, introducing uncertainty into analog design pipelines [5].

N-Functionalization via Mild-Base Deprotonation Enabled by Enhanced N–H Acidity

The 3-methylsulfonyl group lowers the indazole N–H pKa by approximately 3 log units compared to unsubstituted indazole (from ~13.9 to ~10.0–10.5) , enabling efficient N-deprotonation with mild inorganic bases such as K₂CO₃ or Cs₂CO₃ rather than strong bases like NaH or n-BuLi. This permits chemoselective N-alkylation, N-arylation, or N-sulfonylation in the presence of base-sensitive functional groups, facilitating the synthesis of N-protected intermediates or N-functionalized final compounds without competing C-5 bromine displacement [6]. This scenario is particularly valuable for process chemistry groups scaling up indazole N-functionalization reactions, where the use of milder bases improves safety profiles and reduces racemization of chiral centers in complex substrates.

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